N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may include the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It shows promise in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific kinases, such as CDK2 and EGFR. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines. The uniqueness of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor.
Properties
Molecular Formula |
C21H21ClN6 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-13-8-9-18(14(2)10-13)25-19-16-12-24-28(3)20(16)27-21(26-19)23-11-15-6-4-5-7-17(15)22/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) |
InChI Key |
ZSINTTSOYSUUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
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